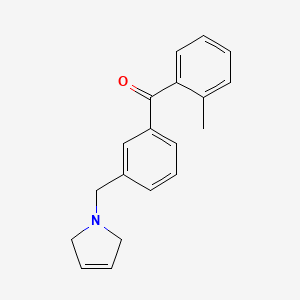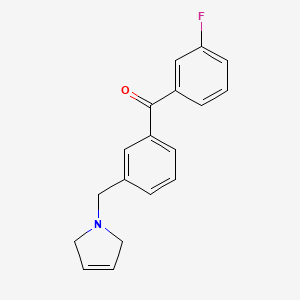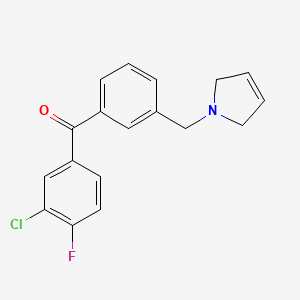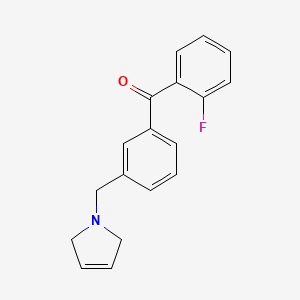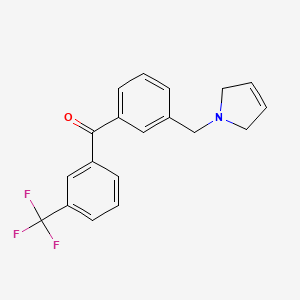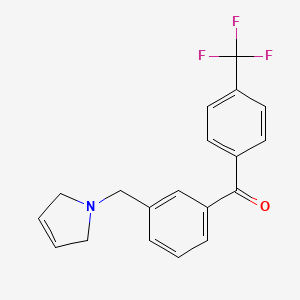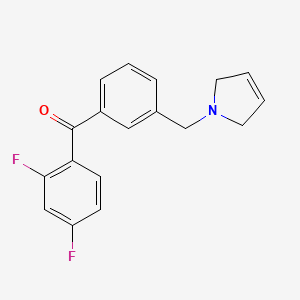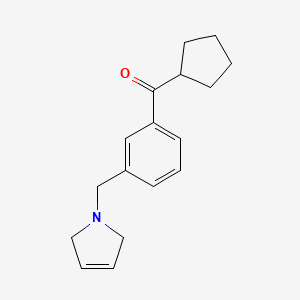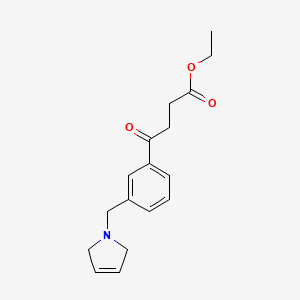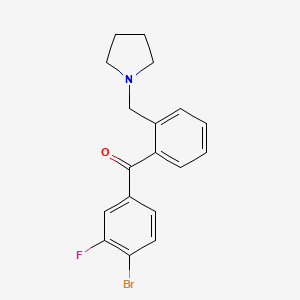
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, starting from benzophenone and using (4-bromobenzyl) phosphonic acid dimethyl ester as a reagent . This method could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" by incorporating the appropriate fluoro and pyrrolidinomethyl substituents at the corresponding positions on the benzophenone core.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of benzophenone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such computational methods could be applied to "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to predict its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of benzophenone derivatives can be influenced by the presence of substituents. The study of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides an example of how the steric configuration can affect intermolecular interactions and potentially the chemical reactivity of the compound . The presence of bromo and fluoro groups in "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" could similarly impact its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as thermal stability, moisture absorption, and fluorescence, are key factors in determining their potential applications. The polyimides derived from a benzophenone-containing diamine monomer exhibited high glass transition temperatures, thermal stability, and mechanical strength, indicating their suitability for high-performance materials . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed aggregation-induced emission (AIE) characteristics, suggest that similar benzophenone derivatives could be used in optoelectronic devices . These properties would be important to investigate for "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to assess its potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Triaryl Pyridines : 4-Fluoro phenacyl pyridinium bromide, a compound related to 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, was used in the synthesis of triaryl pyridines, showcasing the versatility of such compounds in organic synthesis (Agarwal, 2012).
- Fluorescence Properties : Compounds similar to 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone have been studied for their fluorescence properties, highlighting potential applications in materials science and photoluminescence research (Zuo-qi, 2015).
- Comparative Imaging Studies : The structural properties of related benzophenone-based labeling compounds have been utilized in comparative imaging studies involving PET and SPECT, demonstrating the compound's potential in diagnostic imaging (Li et al., 2003).
Applications in Organic Chemistry
- Grignard Reaction Studies : Related compounds have been used in educational settings to demonstrate the Grignard reaction, providing insights into organic chemistry and chemical education (Hein et al., 2015).
- Benzodiazepine Synthesis : The synthesis of benzodiazepines using related fluorinated compounds illustrates the role of such compounds in pharmaceutical chemistry (Johnströma et al., 1994).
Biochemical Research
- Antiproliferative Activity : Benzophenone derivatives, similar to the compound , have shown antiproliferative activity against cancer cells, suggesting potential in cancer research (Al‐Ghorbani et al., 2016).
- Photostability Enhancement in Fluorophores : The fluorination of fluorophores, a process related to the compound , can enhance their photostability and spectroscopic properties, suggesting applications in biochemical imaging and diagnostics (Woydziak et al., 2012).
Mécanisme D'action
The mechanism of action for “4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone” is not specified in the searched resources. It’s important to note that the mechanism of action would depend on the specific application of the compound.
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQWNNZFDLFGCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643656 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-69-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)
